2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromene core, a pyrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is a catalyst-free one-pot four-component cyclocondensation reaction. This reaction involves the use of dimedone, various substituted benzaldehydes, 4-fluorophenylacetonitrile, and ammonium acetate in water under ultrasonic conditions . This method is advantageous due to its simplicity, high yield, and adherence to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of ultrasonic conditions and catalyst-free reactions can be beneficial in an industrial setting due to reduced costs and environmental impact. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: This compound is a potent class I selective histone deacetylase inhibitor with potential anticancer properties.
Uniqueness
2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of a chromene core, pyrazole ring, and fluorophenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H15FN4O2 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C19H15FN4O2/c20-11-6-4-10(5-7-11)18-13(9-23-24-18)16-12(8-21)19(22)26-15-3-1-2-14(25)17(15)16/h4-7,9,16H,1-3,22H2,(H,23,24) |
InChI Key |
FMARNIFSRQDVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(NN=C3)C4=CC=C(C=C4)F)C(=O)C1 |
Origin of Product |
United States |
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